2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
Overview
Description
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile is a chemical compound with a unique structure that includes a benzothiazine core.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
The compound is likely to interact with its targets through non-covalent interactions such as hydrogen bonding and π–π interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Result of Action
Similar compounds have shown antibacterial activity comparable to that of streptomycin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.
Preparation Methods
The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile typically involves the formation of a bond between the benzothiazine core and other functional groups. One common method involves the reaction of N-(2-bromophenyl)-4H-[1,3]benzothiazin-2-amines with suitable reagents to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with DNA and RNA, suggesting possible applications in genetic research . In medicine, it has been evaluated for its antimicrobial properties . Additionally, its unique structure makes it useful in various industrial applications.
Comparison with Similar Compounds
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile can be compared with other benzothiazine derivatives, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and 2-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide . These compounds share similar core structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific interactions with nucleic acids and its potential for diverse applications in scientific research .
Properties
IUPAC Name |
2-(4-oxo-1,3-benzothiazin-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMZRXTZIOTQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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